3-(4-Methoxy-3-nitrophenyl)propanal 3-(4-Methoxy-3-nitrophenyl)propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC20445493
InChI: InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

3-(4-Methoxy-3-nitrophenyl)propanal

CAS No.:

Cat. No.: VC20445493

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxy-3-nitrophenyl)propanal -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 3-(4-methoxy-3-nitrophenyl)propanal
Standard InChI InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h4-7H,2-3H2,1H3
Standard InChI Key KEZQPLCUWKAVCZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCC=O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

3-(4-Methoxy-3-nitrophenyl)propanal (CAS 20401-88-1) has the molecular formula C₁₀H₁₁NO₄ and a molar mass of 209.20 g/mol . The compound features a propanal chain (-CH₂-CH₂-CHO) attached to a 4-methoxy-3-nitrophenyl group. Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density1.28 g/cm³ (estimated)
LogP (Partition Coefficient)1.42 (predicted)

The SMILES notation for the compound is COC1=CC(=C(C=C1)[N+](=O)[O-])CCC=O, and its InChIKey is ZOXCMZXXNOSBHU-UHFFFAOYSA-N . The nitro group at the 3-position and methoxy at the 4-position create electronic effects that influence reactivity, particularly in electrophilic substitution and reduction reactions.

Spectroscopic Data

While experimental spectroscopic data for 3-(4-methoxy-3-nitrophenyl)propanal is limited in publicly available literature, analogs such as 3-(4-methoxyphenyl)propanal provide insights . Key spectral features anticipated include:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1250 cm⁻¹ (C-O methoxy stretch) .

  • ¹H NMR: A triplet at δ 9.6–9.8 ppm (aldehyde proton), multiplets between δ 7.0–8.0 ppm (aromatic protons), and a singlet at δ 3.8–3.9 ppm (methoxy group) .

Synthesis and Process Optimization

Nitration of 3-(4-Methoxyphenyl)propanal

ParameterValue
Yield Improvement59% (vs. previous methods)
Waste Reduction40%
Reaction Temperature0–5°C

This approach, adapted from the nitration of 4-(4-methoxyphenyl)morpholine , demonstrates scalability and reproducibility, critical for industrial applications.

Alternative Synthetic Routes

While direct nitration is predominant, alternative strategies include:

  • Friedel-Crafts Acylation: Using propanal derivatives and nitro-substituted methoxybenzenes, though this method risks regioselectivity issues .

  • Reductive Amination: Converting nitro precursors to amino intermediates, followed by oxidation to the aldehyde .

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

3-(4-Methoxy-3-nitrophenyl)propanal’s aldehyde group facilitates condensations to form Schiff bases or heterocycles. For example:

  • Anticancer Agents: Structural analogs with nitro groups exhibit microtubule-destabilizing activity, as seen in (E)-N-aryl-2-arylethenesulfonamides .

  • Anti-inflammatory Drugs: Similar propanal derivatives serve as precursors to metabolites like 4'-hydroxy flurbiprofen .

Case Study: Analgesic Development

A related compound, 2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal, is an intermediate in synthesizing 4'-hydroxy flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) metabolite . This underscores the potential of 3-(4-methoxy-3-nitrophenyl)propanal in designing NSAID derivatives.

Future Directions and Research Gaps

Catalytic Nitration Methods

Exploring heterogeneous catalysts (e.g., zeolites) could enhance nitro group regioselectivity and reduce sulfuric acid usage .

Biomedical Applications

Despite limited direct studies, the compound’s structural similarity to bioactive molecules warrants investigation into:

  • Antimicrobial Activity: Nitro groups often enhance efficacy against resistant pathogens.

  • Prodrug Design: Aldehyde moieties enabling targeted drug delivery via pH-sensitive linkages.

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